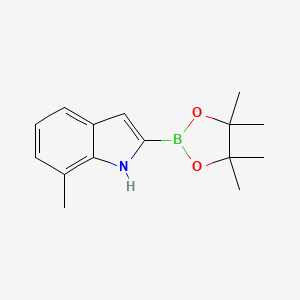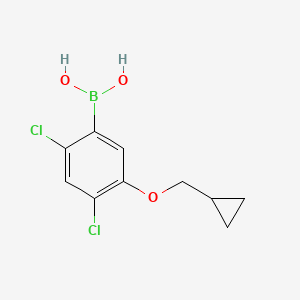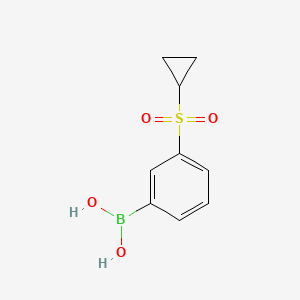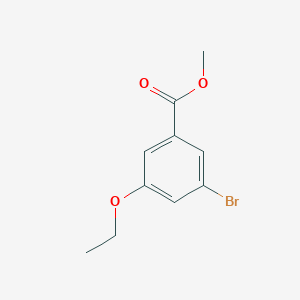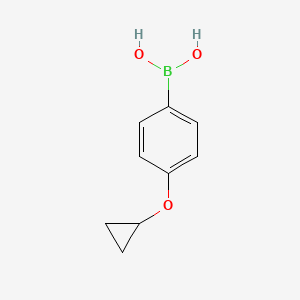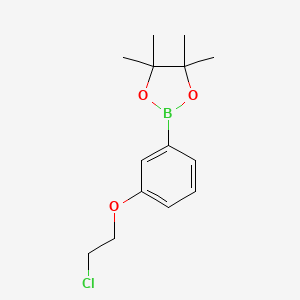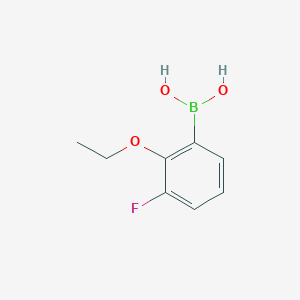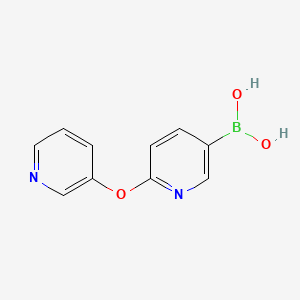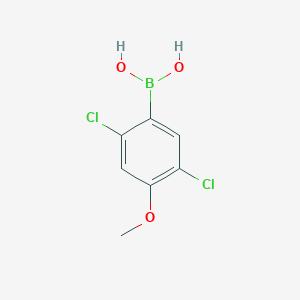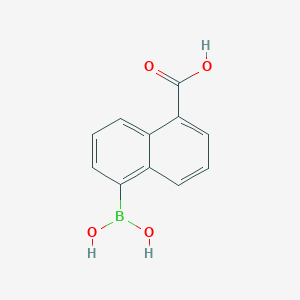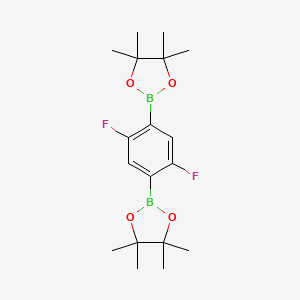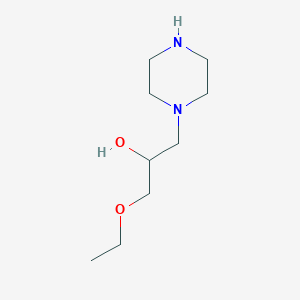
1-Etoxi-3-(piperazin-1-il)propan-2-ol
Descripción general
Descripción
1-Ethoxy-3-(piperazin-1-yl)propan-2-ol is a chemical compound characterized by its unique structure, which includes an ethoxy group, a piperazine ring, and a hydroxyl group
Aplicaciones Científicas De Investigación
1-Ethoxy-3-(piperazin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mecanismo De Acción
Target of Action
The primary targets of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing mood and behavior.
Mode of Action
1-Ethoxy-3-(piperazin-1-yl)propan-2-ol acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, it prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and can have various effects on mood and cognition.
Biochemical Pathways
The compound’s action on SERT, NET, and DAT affects the serotonergic, noradrenergic, and dopaminergic pathways . The increased levels of these neurotransmitters can stimulate their respective receptors more intensely, leading to downstream effects such as mood elevation, increased alertness, and enhanced cognitive function.
Pharmacokinetics
and predicted boiling point of 303.3±37.0 °C suggest that it may have good bioavailability.
Result of Action
The increased neurotransmission resulting from the action of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol can lead to mood elevation and enhanced cognitive function . It may also have potential as an antidepressant, given its mechanism of action .
Análisis Bioquímico
Biochemical Properties
1-Ethoxy-3-(piperazin-1-yl)propan-2-ol has been found to have significant biochemical properties. It has been synthesized as a potential triple reuptake inhibitor, which simultaneously inhibits serotonin, norepinephrine, and dopamine transporters . This suggests that it interacts with these enzymes and proteins, potentially altering their function and the biochemical reactions they are involved in .
Cellular Effects
It has been suggested that it may have a negative impact on bacterial function by irreversibly damaging the bacterial cell membrane, leading to the leakage of cellular components such as nucleic acids and proteins .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol can be synthesized through several methods, including:
Nucleophilic substitution reactions: Reacting a suitable precursor with ethyl iodide or ethyl bromide in the presence of a base.
Reduction reactions: Reducing a precursor containing a carbonyl group to introduce the hydroxyl group.
Cyclization reactions: Forming the piperazine ring through cyclization of appropriate diamine derivatives.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high temperatures and pressures. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Converting the hydroxyl group to a carbonyl group.
Reduction: Reducing any carbonyl groups present in the molecule.
Substitution: Replacing functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various derivatives depending on the substituents involved.
Comparación Con Compuestos Similares
1-Ethoxy-3-(piperazin-1-yl)propan-2-ol is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Piperazine derivatives, ethoxy-containing compounds, and other hydroxylated amines.
Uniqueness: Its specific combination of functional groups and structural features distinguishes it from other compounds, leading to unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-ethoxy-3-piperazin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-2-13-8-9(12)7-11-5-3-10-4-6-11/h9-10,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRHIKHPLLIOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CN1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


